molecular formula C20H14ClN3O2S B6041053 (5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B6041053
M. Wt: 395.9 g/mol
InChI Key: WQDCZWSNFYBPDI-FMIVXFBMSA-N
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Description

(5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an indole moiety, and a thioxodihydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with indole-3-carbaldehyde in the presence of a base, followed by cyclization with thiourea under acidic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or primary amines in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole moiety is known to interact with biological macromolecules, while the thioxodihydropyrimidine core may contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(3-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the methyl group on the phenyl ring.

    (5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-oxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but has an oxo group instead of a thioxo group.

Uniqueness

The presence of the chloro and methyl groups on the phenyl ring, along with the thioxo group in the dihydropyrimidine core, makes (5E)-1-(3-chloro-2-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione unique. These structural features may contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-11-15(21)6-4-8-17(11)24-19(26)14(18(25)23-20(24)27)9-12-10-22-16-7-3-2-5-13(12)16/h2-10,26H,1H3,(H,23,25,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDCZWSNFYBPDI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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